Dehydrocostus lactone (DHE) is a naturally occurring sesquiterpene lactone primarily found in the roots of Saussurea lappa Clarks, a medicinal plant used in traditional Chinese, Korean, and Indian medicine. [] It belongs to the guaianolide class of sesquiterpene lactones, characterized by a 5,7,5-tricyclic ring system. [] DHE has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. [, , , ]
Dehydrocostus lactone is classified as a sesquiterpene lactone, a subclass of terpenes characterized by their unique chemical structure, which includes a lactone ring. Its molecular formula is , and it features a complex arrangement of carbon atoms that contributes to its reactivity and biological activity.
The synthesis of dehydrocostus lactone can be approached through both natural extraction and synthetic methods. Natural extraction yields low quantities, prompting the development of synthetic pathways.
The molecular structure of dehydrocostus lactone is characterized by its sesquiterpene backbone and the presence of a γ-lactone moiety.
Dehydrocostus lactone participates in various chemical reactions that enhance its pharmacological profile.
Dehydrocostus lactone exhibits its pharmacological effects through multiple mechanisms:
Dehydrocostus lactone possesses distinct physical and chemical properties that contribute to its functionality.
Dehydrocostus lactone holds promise in various scientific applications due to its bioactive properties.
Research continues to explore the full potential of dehydrocostus lactone, particularly in developing targeted therapies for various cancers and other diseases influenced by inflammation and oxidative stress.
DHE exerts potent antiproliferative effects against glioblastoma (GBM), one of the most aggressive and therapy-resistant brain cancers. In U118, U251, and U87 glioma cell lines, DHE significantly reduces viability with IC50 values of 15–25 μM within 24–48 hours [1] [4]. Mechanistically, DHE directly binds to the ATP-binding site of IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), inhibiting its phosphorylation. This prevents IκBα degradation and subsequent nuclear translocation of the NF-κB p50/p65 heterodimer. Consequently, DHE suppresses NF-κB-dependent transcription of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme overexpressed in GBM and linked to poor prognosis [1] [4].
Table 1: Antiproliferative Effects of DHE in Glioblastoma Models
Cell Line/Model | Key Findings | Molecular Targets | Reference |
---|---|---|---|
U87, U251, U118 | ↓ Viability (IC50: 15–25 μM); ↓ colony formation; ↓ migration | IKKβ, NF-κB, COX-2 | [4] |
U87 xenografts | ↓ Tumor volume/weight; no notable toxicity | IKKβ/NF-κB/COX-2 pathway | [1] |
Blood-brain barrier | Demonstrated to cross BBB in murine models | N/A | [1] |
Critically, DHE crosses the blood-brain barrier (BBB) in murine models, enabling direct antitumor activity in the central nervous system [1]. In vivo, DHE treatment (25 mg/kg) markedly inhibits tumor growth in U87 xenograft models without adverse effects, aligning with its inhibition of the IKKβ/NF-κB/COX-2 axis [4].
DHE impedes metastasis by targeting epithelial-mesenchymal transition (EMT), a process enabling cancer cells to acquire migratory and invasive properties. In gastric and colorectal cancers, DHE (5–100 μM) suppresses metastasis by downregulating eukaryotic translation initiation factor 4E (eIF4E) [7]. Overexpression of eIF4E elevates oncoproteins like cyclin D1 and MMP-9, driving EMT. DHE reduces eIF4E expression, thereby inhibiting:
Table 2: DHE-Mediated Suppression of Metastatic and EMT Markers
Cancer Type | DHE Concentration | Effects on Metastasis/EMT | Key Molecular Changes | |
---|---|---|---|---|
Colorectal (SW480) | 50 μM | ↓ Migration (50%); ↓ invasion | ↓ eIF4E; ↓ MMP-2/9; ↓ N-cadherin; ↑ E-cadherin | |
Gastric | 25–75 μM | ↓ Metastatic dissemination in vivo | ↓ Snail, ↓ vimentin, ↓ Twist | |
Lung (A549) | 20 μM + doxorubicin | Synergistic inhibition of migration; ↓ MMP-2/9 mRNA expression | Suppression of Akt/GSK-3β pathways | [3] |
DHE also inhibits matrix metalloproteinases (MMP-2 and MMP-9), enzymes critical for extracellular matrix degradation during invasion [3] [7]. In lung cancer models, combining DHE with doxorubicin synergistically reduces metastatic potential by suppressing HIF-1α, Akt, and mTOR pathways [3].
DHE triggers intrinsic apoptosis across multiple cancer types by disrupting mitochondrial integrity. In glioblastoma and leukemia cells, DHE (20–50 μM) induces cytochrome c release into the cytosol, followed by sequential activation of caspase-9 and caspase-3. This cascade culminates in poly(ADP-ribose) polymerase (PARP) cleavage, DNA fragmentation, and apoptotic cell death [1] [10]. Key mitochondrial events include:
In TNFα-resistant HL-60 leukemia cells, DHE sensitizes cells to apoptosis by blocking NF-κB-mediated survival signals. This occurs via inhibition of IκBα phosphorylation and degradation, thereby enhancing caspase-8 and caspase-3 activation [10].
DHE induces cell cycle arrest, particularly in the sub-G1 phase, representing apoptotic cells with fractional DNA content. In BON-1 pancreatic neuroendocrine tumor cells, DHE (50–100 μM, 48 hours) increases the sub-G1 population from 5% (control) to 35% (100 μM) [2]. This correlates with:
Table 3: DHE-Induced Cell Cycle Effects in Cancer Models
Cancer Model | DHE Concentration | Cell Cycle Arrest | Key Molecular Changes | |
---|---|---|---|---|
BON-1 (pancreatic NET) | 50–100 μM, 48 h | Sub-G1 accumulation (↑35%) | ↓ CDK2; ↓ cyclin B1; DNA fragmentation | [2] |
Ovarian (SK-OV-3) | 30 μM, 24 h | G2/M phase arrest | ↑ p21; ↓ cyclin A, ↓ cyclin B, ↓ CDK1 | [8] |
Prostate cancer | 20–40 μM, 48 h | G0/G1 arrest | ↓ cyclin D1; ↓ CDK2 | [8] |
DHE reverses chemoresistance by modulating drug-efflux transporters and enhancing drug-induced apoptosis. In lung cancer (A549 and H460 cells), DHE (10–20 μM) synergizes with doxorubicin (combination index <0.9) by:
Table 4: Synergistic Interactions Between DHE and Chemotherapeutics
Combination | Cancer Model | Synergy Metrics | Mechanistic Insights | |
---|---|---|---|---|
DHE + doxorubicin | A549, H460 lung | ↓ IC50 by 60%; CI < 0.8 | ↓ HIF-1α; ↓ pAkt; ↓ pERK; ↑ caspase-3/9 activation | [3] |
DHE + cisplatin | Gastrinoma (BON-1) | ↑ Apoptosis vs. single agent | Mitochondrial depolarization; ↑ cytochrome c release | [2] |
DHE + TNFα | HL-60 leukemia | Sensitizes resistant cells | Blocks NF-κB; enhances caspase-8 activation | [10] |
DHE also suppresses HIF-1α and glycolytic metabolism in tumor microenvironments, impairing energy-dependent drug efflux [6]. This multi-target action positions DHE as a broad-spectrum chemosensitizer.
Concluding Remarks
Dehydrocostus lactone represents a promising multi-target anticancer agent with mechanistic actions spanning proliferation inhibition, metastasis suppression, apoptosis induction, cell cycle arrest, and chemosensitization. Its ability to cross the BBB and synergize with conventional therapeutics underscores its therapeutic potential, particularly for aggressive malignancies like glioblastoma and drug-resistant cancers. Future research should prioritize in vivo validation of combination therapies and structural optimization to enhance potency.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1